molecular formula C4H9ClN4 B1489885 1-methyl-1H-pyrazole-4,5-diamine hydrochloride CAS No. 1706445-37-5

1-methyl-1H-pyrazole-4,5-diamine hydrochloride

Cat. No.: B1489885
CAS No.: 1706445-37-5
M. Wt: 148.59 g/mol
InChI Key: OSIGRVFJKMDYNN-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4,5-diamine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-4,5-diamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with alcohol dehydrogenase, inhibiting its activity and thereby affecting the metabolism of alcohols . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby modulating the cell’s ability to cope with reactive oxygen species . Furthermore, this compound can impact cellular processes such as apoptosis and proliferation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as alcohol dehydrogenase, by binding to their active sites and preventing substrate conversion . This inhibition can lead to the accumulation of substrates and the alteration of metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity . These molecular interactions underscore the compound’s potential in regulating biochemical processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the long-term effects of this compound on cellular function are generally reversible, with cells recovering their normal function upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues . Additionally, the distribution of this compound can be influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . For example, this compound has been observed to localize to the mitochondria, influencing mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.

Properties

IUPAC Name

2-methylpyrazole-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-4(6)3(5)2-7-8;/h2H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGRVFJKMDYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706445-37-5
Record name 1-methyl-1H-pyrazole-4,5-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.